molecular formula C20H20N2O2 B10845356 6-Methyl-4-(4-phenylpiperazin-1-yl)coumarin

6-Methyl-4-(4-phenylpiperazin-1-yl)coumarin

Cat. No.: B10845356
M. Wt: 320.4 g/mol
InChI Key: FYWXEEJKGHDKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-(4-phenylpiperazin-1-yl)coumarin is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. This particular compound is notable for its potential pharmacological properties, including antimicrobial and antioxidant activities .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(4-phenylpiperazin-1-yl)coumarin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

6-Methyl-4-(4-phenylpiperazin-1-yl)coumarin has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(4-phenylpiperazin-1-yl)coumarin involves its interaction with various molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain. This action is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(4-phenylpiperazin-1-yl)coumarin is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit acetylcholinesterase and its antioxidant activity make it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

6-methyl-4-(4-phenylpiperazin-1-yl)chromen-2-one

InChI

InChI=1S/C20H20N2O2/c1-15-7-8-19-17(13-15)18(14-20(23)24-19)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3

InChI Key

FYWXEEJKGHDKBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.